
Phenylalanyl-diiodotyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanyl-diiodotyrosine is a dipeptide composed of phenylalanine and diiodotyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylalanyl-diiodotyrosine can be synthesized through peptide coupling reactions. One common method involves the use of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine, which are joined together by a peptide linkage . The reaction typically requires the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylalanyl-diiodotyrosine undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The iodine atoms in diiodotyrosine can be reduced to form deiodinated tyrosine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like hydroxylamine for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond.
Major Products
The major products formed from these reactions include quinone derivatives, deiodinated tyrosine derivatives, and substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenylalanyl-diiodotyrosine has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenylalanyl-diiodotyrosine involves its incorporation into proteins during translation. The aminoacyl-tRNA synthetases (aaRS) recognize the compound and facilitate its incorporation into the growing polypeptide chain . This process is crucial for the accurate synthesis of proteins and the maintenance of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diiodo-L-tyrosine: A diiodotyrosine that is an intermediate in thyroid hormone synthesis.
N-acetyl-L-phenylalanyl-L-diiodotyrosine: A dipeptide composed of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine.
Uniqueness
Phenylalanyl-diiodotyrosine is unique due to its specific combination of phenylalanine and diiodotyrosine, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
80434-83-9 |
|---|---|
Formule moléculaire |
C18H18I2N2O4 |
Poids moléculaire |
580.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C18H18I2N2O4/c19-12-6-11(7-13(20)16(12)23)9-15(18(25)26)22-17(24)14(21)8-10-4-2-1-3-5-10/h1-7,14-15,23H,8-9,21H2,(H,22,24)(H,25,26)/t14-,15-/m0/s1 |
Clé InChI |
IKBWETVVRZMLLK-GJZGRUSLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




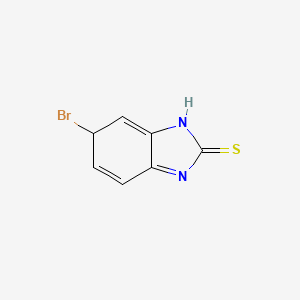
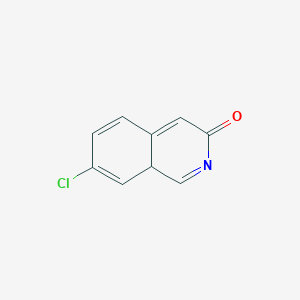
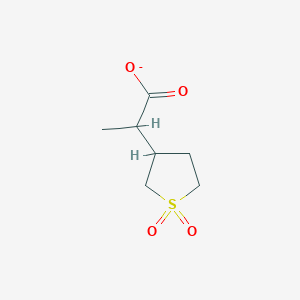

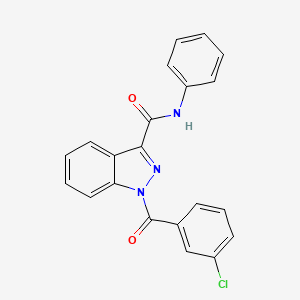


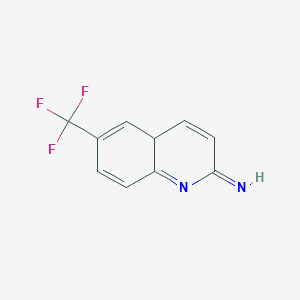


![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)

